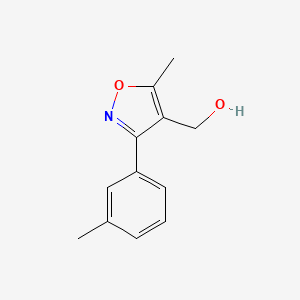

(5-Methyl-3-(m-tolyl)isoxazol-4-yl)methanol

Description

Molecular Architecture and Substituent Configuration Analysis

The molecular architecture of (5-Methyl-3-(m-tolyl)isoxazol-4-yl)methanol centers around the isoxazole heterocycle, which consists of a five-membered ring containing one nitrogen and one oxygen atom in adjacent positions. The Strategic Molecular Identifiers and Locants System reveals that the meta-tolyl substituent occupies position 3 of the isoxazole ring, creating a specific geometric arrangement where the methyl group on the phenyl ring is positioned meta to the isoxazole attachment point. This configuration generates distinct electronic effects compared to ortho and para substitution patterns, as the meta position allows for through-space interactions while maintaining electronic isolation from direct conjugation effects.

The substituent configuration analysis demonstrates that the methyl group at position 5 of the isoxazole ring provides both steric and electronic stabilization to the heterocyclic system. Computational studies using density functional theory methods have shown that this methyl substitution significantly influences the electron density distribution within the ring, particularly affecting the nitrogen-oxygen bond character and overall aromaticity. The hydroxymethyl group at position 4 serves as a key functional handle, introducing hydrogen bonding capabilities and polar interactions that dramatically alter the compound's physicochemical properties.

Table 1: Molecular Architecture Parameters

| Structural Element | Position | Configuration | Electronic Effect |

|---|---|---|---|

| Isoxazole Ring | Core | Planar | Aromatic stabilization |

| Meta-tolyl Group | Position 3 | Meta substitution | Weak electronic coupling |

| Methyl Group | Position 5 | Axial orientation | Electron donating |

| Hydroxymethyl Group | Position 4 | Equatorial preference | Hydrogen bond donor |

The three-dimensional molecular geometry exhibits a predominantly planar isoxazole ring system with the meta-tolyl substituent maintaining coplanarity to maximize π-electron delocalization. The hydroxymethyl group adopts a conformation that minimizes steric interactions while optimizing intramolecular hydrogen bonding opportunities with the ring heteroatoms. Molecular orbital calculations indicate that the highest occupied molecular orbital primarily resides on the isoxazole ring with significant contributions from the phenyl ring π-system, while the lowest unoccupied molecular orbital shows substantial localization on the nitrogen-oxygen bond region.

Properties

IUPAC Name |

[5-methyl-3-(3-methylphenyl)-1,2-oxazol-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-8-4-3-5-10(6-8)12-11(7-14)9(2)15-13-12/h3-6,14H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUQJPWJKLVUSIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NOC(=C2CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization Using Hydroxylamine and β-Diketone Precursors

- Starting Materials: m-Tolyl oxime or m-tolyl-substituted β-diketones.

- Reagents and Conditions:

- Reaction with hydroxylamine hydrochloride or free hydroxylamine in ethanol or methanol solvent.

- Basic conditions (e.g., sodium hydroxide) to facilitate cyclization.

- Temperature control between 0°C and reflux temperature (approximately 78°C for ethanol).

- Reaction monitored by thin-layer chromatography (TLC) using petroleum ether:ethyl acetate (70:30) as eluent.

- Mechanism: Formation of an oxime intermediate followed by intramolecular cyclization to yield the isoxazole ring.

- Yields: Typically range from 65% to 85%, depending on reaction time, temperature, and stoichiometry.

Condensation and Cyclization via Stilbene Intermediates

- Key Intermediates: Stilbene derivatives synthesized from 3-methylbenzoate through multi-step reactions including bromination, Arbuzov reaction, Wittig-Horner reaction, demethylation, and selective methylation.

- Cyclization Step: Condensation of stilbene intermediates with chloromethyl isoxazole derivatives in polar aprotic solvents such as dimethyl sulfoxide (DMSO) using cesium carbonate as a base.

- Reaction Conditions: Heating at 85°C for approximately 8 hours.

- Post-Reaction Treatment: Hydrolysis in potassium hydroxide solution followed by acidification with hydrochloric acid to isolate the hydroxymethyl-substituted isoxazole.

- Yields: Moderate to high yields (70-80%) reported.

- Advantages: This method allows for precise introduction of substituents and functional groups on the aromatic ring and isoxazole core.

Optimization Parameters

| Parameter | Typical Range/Condition | Effect on Yield and Purity |

|---|---|---|

| Solvent | Ethanol, Methanol, DMSO | Polar solvents favor cyclization and solubility |

| Temperature | 0°C to reflux (78°C) or 85°C (DMSO) | Higher temperature accelerates reaction but may cause side reactions |

| Base | NaOH, Cs2CO3 | Essential for deprotonation and cyclization |

| Reaction Time | 4 to 12 hours | Sufficient time needed for complete conversion |

| Stoichiometry | Equimolar or slight excess of hydroxylamine | Excess hydroxylamine can drive reaction forward |

| pH | Basic (around pH 10) | Optimal for ring closure and stability |

Characterization of the Product

- Nuclear Magnetic Resonance (NMR):

- ^1H NMR shows characteristic singlet for hydroxymethyl protons around δ 4.5-5.0 ppm.

- ^13C NMR signals for isoxazole carbons appear between δ 158-168 ppm.

- Mass Spectrometry (ESI-MS): Confirms molecular ion peak consistent with molecular weight 189.21 g/mol.

- Infrared Spectroscopy (IR): Broad hydroxyl stretch at ~3440 cm⁻¹ and C=N stretch at ~1640 cm⁻¹.

- Purity: Achieved >95% by optimizing solvent polarity and reaction conditions.

Comparative Data Table of Preparation Methods

Research Findings and Implications

- The hydroxylamine-mediated cyclization method is widely used due to its straightforward approach and reasonable yields.

- The stilbene intermediate method offers enhanced control over substitution patterns and allows for functional group diversity, beneficial for further derivatization or biological evaluation.

- Optimization of reaction parameters such as solvent, temperature, and base concentration critically influences yield and purity.

- The hydroxymethyl group introduced at position 4 provides a handle for further chemical modification, making this compound valuable in pharmaceutical and material science research.

Chemical Reactions Analysis

Types of Reactions

(5-Methyl-3-(m-tolyl)isoxazol-4-yl)methanol can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Antioxidant Properties

Research indicates that isoxazole derivatives exhibit significant antioxidant activities. For instance, compounds similar to (5-Methyl-3-(m-tolyl)isoxazol-4-yl)methanol have been evaluated for their ability to mitigate oxidative stress in biological systems. A study demonstrated that certain isoxazole derivatives showed superior antioxidant properties compared to traditional antioxidants like quercetin, suggesting potential applications in aging and oxidative stress-related diseases .

Anticancer Activity

The compound's structural similarities with other isoxazole derivatives have led to investigations into its anticancer properties. In vitro studies have shown that various isoxazole compounds can inhibit cancer cell proliferation across multiple cancer types, including colorectal and lung cancers. Specifically, compounds with similar structures have been tested against human cancer cell lines, revealing promising cytotoxic effects with selectivity indices favoring cancer cells over normal cells .

Synthetic Pathways

The synthesis of this compound can be achieved through several methods, including metal-free routes that enhance sustainability in chemical processes. Recent advancements include microwave-assisted synthesis, which significantly reduces reaction times and improves yields for isoxazole derivatives . The following table summarizes various synthetic approaches:

| Method | Advantages | References |

|---|---|---|

| Microwave Irradiation | Faster reaction times, higher yields | |

| Metal-Free Synthesis | Environmentally friendly | |

| Traditional Heating | Established method but slower |

Potential Drug Candidates

Due to its biological activities, this compound may serve as a lead compound in drug discovery programs targeting oxidative stress and cancer therapy. The compound's ability to selectively target cancer cells while sparing healthy cells makes it a candidate for further development in anticancer therapeutics .

Mechanistic Insights

The mechanism of action for isoxazole derivatives often involves the modulation of apoptotic pathways in cancer cells. Studies indicate that these compounds can induce apoptosis through various pathways, including the activation of pro-apoptotic proteins and inhibition of cell migration, thereby reducing metastasis potential .

In Vitro Studies on Cancer Cell Lines

A series of studies evaluated the cytotoxic effects of isoxazole derivatives on different human cancer cell lines (e.g., HT29 and A549). The results showed that certain derivatives exhibited lower cytotoxicity towards normal human dermal fibroblasts compared to established chemotherapeutics like cisplatin and 5-fluorouracil, highlighting their potential as safer alternatives in cancer treatment .

Antioxidant Efficacy Testing

In vivo models using C. elegans and human fibroblasts demonstrated the antioxidant capabilities of isoxazole derivatives, including those structurally related to this compound. These studies provided evidence supporting the compound's role in protecting against oxidative damage and aging-related conditions .

Mechanism of Action

The mechanism of action of (5-Methyl-3-(m-tolyl)isoxazol-4-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Positional Isomers: Ortho- and Para-Tolyl Derivatives

- (5-Methyl-3-(p-tolyl)isoxazol-4-yl)methanol (CAS: 1018297-60-3): Shares the same molecular formula but substitutes the m-tolyl group with a para-tolyl (4-methylphenyl) group.

- 5-Methyl-3-(o-tolyl)isoxazole-4-carboxylic acid (CAS: 91569-58-3): Replaces the hydroxymethyl group with a carboxylic acid and substitutes an ortho-tolyl (2-methylphenyl) group. Impact: The carboxylic acid group increases acidity (pKa ~4-5) and hydrogen-bonding capacity, making it more water-soluble than the alcohol derivative.

Functional Group Variants: Carboxylic Acids and Esters

5-Methyl-3-(m-tolyl)isoxazole-4-carboxylic acid (CAS: 876717-65-6):

- Structure : Replaces the hydroxymethyl group with a carboxylic acid.

- Applications : Carboxylic acid derivatives are often used as intermediates in drug synthesis. For example, they can be esterified or amidated to improve bioavailability. This compound’s higher acidity (compared to the alcohol) makes it suitable for salt formation or coordination chemistry .

Ethyl 5-methyl-3-(m-tolyl)isoxazole-4-carboxylate (CAS: 917388-44-4):

Aryl Substituent Modifications

N-[[4-[3-(3-Fluorophenyl)-5-methylisoxazol-4-yl]phenyl]sulfonyl]acetamide :

- Structure : Incorporates a 3-fluorophenyl group and a sulfonamide moiety.

- Biological relevance : Fluorine substitution increases electronegativity and metabolic stability. This compound was studied as a COX-2 inhibitor, highlighting how electron-withdrawing groups on the aryl ring can enhance target binding .

- (5-(4-Isobutylphenyl)isoxazol-3-YL)methanol (CAS: 763109-44-0): Structure: Substitutes the m-tolyl group with a 4-isobutylphenyl group. This modification is common in CNS-targeting drugs .

Heterocyclic Hybrids

- (5-Methyl-3-(pyridin-4-yl)isoxazol-4-yl)methanol (CAS: 1159251-58-7): Structure: Replaces the m-tolyl group with a pyridin-4-yl group. Properties: The nitrogen in the pyridine ring introduces hydrogen-bonding capability, improving water solubility. Such hybrids are explored in kinase inhibitor research .

Physical Properties

Biological Activity

(5-Methyl-3-(m-tolyl)isoxazol-4-yl)methanol is a compound of interest due to its potential biological activities, particularly in the fields of neuropharmacology and oncology. This article reviews the synthesis, biological evaluation, and therapeutic potential of this compound, supported by diverse research findings and data.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

The synthesis typically involves the condensation of 5-methylisoxazole derivatives with various aryl groups, followed by reduction processes to yield the methanol derivative. Various synthetic routes have been documented, emphasizing the efficiency of microwave-assisted methods for producing isoxazole derivatives .

Anticancer Properties

Recent studies have shown that isoxazole derivatives exhibit significant anticancer activity. For instance, a related compound demonstrated a half-maximal cytotoxic concentration (CC50) of 58.4 µM against the HT29 colorectal cancer cell line, outperforming standard chemotherapeutics like fluorouracil . This suggests that this compound may also possess similar properties, warranting further investigation.

Table 1: Cytotoxic Activity of Isoxazole Derivatives

| Compound | Cell Line | CC50 (µM) | Reference Drug CC50 (µM) |

|---|---|---|---|

| 3g | HT29 | 58.4 | 5-FU: 381.2 |

| Cisplatin: 47.2 |

Neuropharmacological Effects

The compound has been evaluated for its interaction with GABA receptors, particularly GABA_A receptors, which play a crucial role in neurotransmission and are targets for cognitive enhancers. Compounds selective for GABA_A receptor subtypes have shown promise in enhancing cognition without the proconvulsant effects associated with traditional benzodiazepines .

Table 2: GABA Receptor Binding Affinity

| Compound | GABA_A Subtype | Binding Affinity |

|---|---|---|

| This compound | α1/α2/α3/α5 | TBD (to be determined) |

Antimicrobial Activity

In addition to anticancer and neuropharmacological properties, isoxazole derivatives have been screened for antimicrobial activity. Compounds structurally related to this compound showed promising results against various bacterial strains .

Table 3: Antimicrobial Activity of Isoxazole Derivatives

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| 5b | E. coli | 15 |

| 5d | S. aureus | 18 |

| 5f | P. aeruginosa | 20 |

Case Studies

A notable case study involved the evaluation of a series of isoxazole derivatives for their ability to induce apoptosis in cancer cells. The study found that specific modifications to the isoxazole ring significantly enhanced pro-apoptotic activity compared to reference drugs .

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of (5-Methyl-3-(m-tolyl)isoxazol-4-yl)methanol?

The synthesis typically involves [3+2] cycloaddition reactions or condensation of aryl oximes with acetylacetone derivatives under basic conditions. For example, describes the preparation of a structurally similar isoxazole derivative via cycloaddition, using sodium hydroxide in methanol at 0–5°C to achieve optimal pH control. Key steps include refluxing with carbon disulfide (CS₂) for heterocycle formation and recrystallization for purification . outlines a protocol where acetylacetone reacts with aryl oximes in methanol, monitored by TLC, yielding isoxazole intermediates with nitroaryl substituents .

Advanced: How can reaction parameters be optimized to improve the yield and purity of this compound?

Optimization involves adjusting solvent systems, temperature, and catalyst loading. For instance:

- Solvent : Methanol or ethanol is preferred for polar intermediates, while ethyl acetate aids recrystallization ( ) .

- Temperature : Reactions are often conducted at 0–5°C to suppress side reactions ( ) .

- Catalysts : Bases like KOH or NaOH enhance cyclization efficiency ( ).

- Purification : Chiral HPLC separation (e.g., WHELK-01 column) resolves enantiomers, as demonstrated in for a related dihydroisoxazole .

Basic: What spectroscopic and crystallographic techniques are critical for structural validation?

- NMR Spectroscopy : H and C NMR (e.g., δ 2.42–2.58 ppm for methyl groups in ) confirm substituent positions and purity .

- X-ray Crystallography : Resolves hydrogen bonding networks, as shown in , where O–H···N interactions stabilize the crystal lattice .

- IR Spectroscopy : Identifies functional groups (e.g., ν ~3337 cm⁻¹ for NH₂ in ) .

Advanced: How does X-ray crystallography elucidate intermolecular interactions in this compound?

reveals that the hydroxymethyl group forms O–H···N hydrogen bonds with the isoxazole nitrogen, creating 1D chains along the a-axis. The dihedral angle between the isoxazole and m-tolyl rings is minimal (2.08°), indicating near-coplanarity, which may influence packing and stability .

Basic: What in vitro assays evaluate the biological activity of this compound?

- Anticancer Activity : MTT assays against breast cancer cell lines (MCF-7, MDA-MB-231) measure IC₅₀ values ( ). Derivatives show IC₅₀ values of 3–4 µg/mL, linked to pyrazoline-isoxazole hybrid structures .

- Antibacterial Activity : MIC assays against H37Rv tuberculosis strains assess potency at 6.25 µg/mL ( ) .

Advanced: How do molecular docking studies predict target binding modes?

docked pyrazoline-isoxazole hybrids into human dihydrofolate reductase (DHFR; PDB:1KMS). The highest docking score (153.763) correlated with nitroaryl and methoxyphenyl substituents, suggesting hydrophobic interactions and hydrogen bonding with active-site residues .

Basic: What computational tools assist in analyzing stability and electronic properties?

- MINDO/3 Studies : Compare relative stabilities of aryl cation isomers (e.g., m-tolyl vs. benzyl) to infer electronic effects ( ) .

- DFT Calculations : Model charge distribution in the isoxazole ring, critical for reactivity predictions.

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Discrepancies often arise from:

- Cell Line Variability : MDA-MB-231 (triple-negative) vs. MCF-7 (ER+) may respond differently to isoxazole derivatives ( ) .

- Compound Purity : Chiral impurities (e.g., racemic mixtures in ) alter bioactivity .

- Assay Conditions : Varying incubation times or serum concentrations affect IC₅₀ values. Cross-validate using orthogonal assays (e.g., fluorescence-based viability tests).

Basic: What are the key challenges in scaling up synthesis for preclinical studies?

- Chiral Separation : Requires expensive chiral HPLC columns (e.g., WHELK-01 in ) .

- Byproduct Formation : Nitro reduction or oxazole ring opening may occur under prolonged reflux ( ).

Advanced: What strategies enhance enantiomeric excess (ee) in asymmetric synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.